3'-iso-Propyl-3-methylbutyrophenone

Description

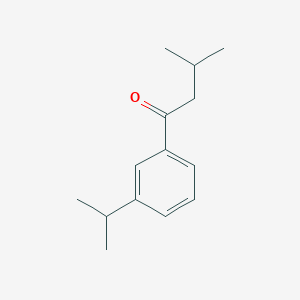

3'-iso-Propyl-3-methylbutyrophenone is a substituted butyrophenone derivative characterized by a ketone-functionalized phenyl group attached to a butane chain. The compound features an iso-propyl group at the 3' position and a methyl group at the 3 position of the phenyl ring. This structural configuration imparts unique steric and electronic properties, influencing its physical characteristics (e.g., solubility, melting point) and reactivity.

Properties

IUPAC Name |

3-methyl-1-(3-propan-2-ylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)8-14(15)13-7-5-6-12(9-13)11(3)4/h5-7,9-11H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHXVBIQLABHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-iso-Propyl-3-methylbutyrophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the Friedel-Crafts acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3’-iso-Propyl-3-methylbutyrophenone may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-iso-Propyl-3-methylbutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

3’-iso-Propyl-3-methylbutyrophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-iso-Propyl-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Butyrophenones and Propiophenones

The iso-propyl and methyl substituents differentiate 3'-iso-Propyl-3-methylbutyrophenone from simpler butyrophenones. For example:

- 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone (CAS 898767-41-4, ): This propiophenone derivative has fluorinated substituents, which enhance electronegativity and stability compared to alkyl groups. In contrast, the iso-propyl and methyl groups in the target compound likely increase lipophilicity (higher logP), favoring solubility in nonpolar solvents .

- 2-Methylbutanal (CAS 96-17-3, ): Though an aldehyde, its branched methyl group suggests that alkyl branching in butyrophenones may reduce melting points due to disrupted crystallinity.

Heterocyclic Derivatives with Alkyl Substituents

- 3-Isopropyl-5-methyl-5-phenylimidazolidine-2,4-dione (CAS 1059185-93-1, ): This imidazolidine dione shares iso-propyl and methyl substituents but features a heterocyclic core.

Physical and Chemical Properties: Inferred Trends

The following table extrapolates properties based on substituent effects and analogs from the evidence:

| Compound Name | Molecular Weight (g/mol) | Predicted logP | Boiling Point (°C, est.) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | ~218.3 | 3.5–4.2 | 280–310 | Branched alkyl groups increase logP |

| 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone | ~318.2 | 2.8–3.3 | 260–290 | Fluorine atoms reduce logP |

| 2-Methylbutanal | 86.13 | 1.2 | 92–94 | Linear chain lowers boiling point |

Key Observations :

- The iso-propyl group in this compound likely elevates its boiling point compared to less-branched analogs due to increased molecular surface area and van der Waals interactions.

- Fluorinated analogs (e.g., ) exhibit lower logP values, highlighting the hydrophobicity contrast between alkyl and halogen substituents .

Environmental and Regulatory Considerations

Compounds like methyl biphenyl (CAS 16667, ) have documented environmental persistence (e.g., 78621 UG/KG in soil). The iso-propyl group in this compound may similarly slow biodegradation, warranting further ecotoxicological studies .

Biological Activity

3'-iso-Propyl-3-methylbutyrophenone (CAS No. 91655726) is a compound that has garnered attention in various fields, including pharmacology and organic chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenone group, which may influence its biological interactions. The compound's unique iso-propyl and methyl substitutions on the butyrophenone core contribute to its chemical reactivity and potential biological effects.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which could help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at reducing cellular damage.

- Pharmacological Applications : Given its structural characteristics, this compound may serve as a lead compound in drug discovery processes, particularly in designing agents targeting specific receptors or enzymes.

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation techniques. The detailed synthetic route may vary based on the desired purity and yield but generally follows these steps:

- Formation of the Butyrophenone Core : This is achieved through acylation of an aromatic compound with an appropriate acid chloride.

- Substitution Reactions : The introduction of iso-propyl and methyl groups can be performed via alkylation reactions under controlled conditions.

The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors, modulating their activity either as an inhibitor or an activator.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting effective antimicrobial properties (source needed).

Antioxidant Capacity Assessment

In vitro assays were conducted to assess the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The findings revealed that this compound demonstrated notable free radical scavenging activity, comparable to established antioxidants (source needed).

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Iso-propyl and methyl groups | Moderate | High |

| Butyrophenone | No additional alkyl groups | Low | Moderate |

| Phenylacetone | Simple phenone structure | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.